molecular formula C18H20N2O4S B2976116 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 921915-98-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2976116
CAS No.: 921915-98-2
M. Wt: 360.43
InChI Key: XWBAGJBTNIBEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic core (benzo[b][1,4]oxazepine) with a 3,3-dimethyl substitution on the oxazepine ring and a 3-methylbenzenesulfonamide moiety attached at the 7-position. Its molecular formula is C₁₈H₂₀N₂O₄S, with a molecular weight of 361.4 g/mol. The structural uniqueness of this compound lies in the combination of the dimethyl-substituted oxazepine ring and the sulfonamide group’s para-methyl substitution, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-5-4-6-14(9-12)25(22,23)20-13-7-8-16-15(10-13)19-17(21)18(2,3)11-24-16/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBAGJBTNIBEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 921916-01-0

The structure includes a tetrahydrobenzo[b][1,4]oxazepine core linked to a sulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound was evaluated for its anti-proliferative effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of growth in breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. The IC50 values for these cell lines were reported as follows:
    • MCF-7: IC50 = 3.96 ± 0.21 μM
    • Caco-2: IC50 = 5.87 ± 0.37 μM .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis via the intrinsic mitochondrial pathway. Key findings include:

  • Regulation of Apoptotic Proteins : Increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 were observed in treated cells.
  • Activation of Caspases : Enhanced levels of active caspase-9 and caspase-3 were noted, indicating that the compound triggers apoptotic signaling pathways .

Enzyme Inhibition

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) also demonstrates activity as an inhibitor of metalloenzymes such as carbonic anhydrase (CA). Research findings suggest:

  • Inhibition Potency : The compound showed varying inhibition constants (KIs) against different isoforms of hCA:
    • hCA II: KIs in the range of 2.6–598.2 nM
    • hCA IX: KIs from 16.1–321 nM .

This inhibition suggests potential applications in treating conditions where carbonic anhydrase is implicated.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of related compounds:

StudyFindings
Evaluated anti-proliferative activity against MCF-7 and Caco-2 cell lines; identified apoptosis induction mechanisms.
Investigated structural analogs for their sulfonamide-related activities; highlighted the importance of substituents on biological efficacy.
Discussed synthesis pathways that enhance biological activity through structural modifications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Sulfonamide Substituent Calculated LogP<sup>a</sup>
Target Compound C₁₈H₂₀N₂O₄S 361.4 7-yl 3-methyl 2.5
CAS 921993-79-5 C₁₇H₁₈N₂O₄S 346.4 8-yl H 2.0
Hypothetical Analog (4-chloro derivative) C₁₇H₁₇ClN₂O₄S 380.8 7-yl 4-chloro 3.1

<sup>a</sup>LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

  • Positional isomerism (7-yl vs. 8-yl) may alter molecular conformation and intermolecular interactions, as seen in crystallographic studies of benzoxazepine derivatives refined using SHELXL .

Pharmacological Implications

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Sulfonamide Substitutions: Methyl or halogen groups on the sulfonamide benzene ring are known to modulate target affinity in kinase inhibitors or protease-activated receptor (PAR) antagonists. For example, 4-chloro substitutions often enhance binding stability in sulfonamide-based drugs.
  • Positional Isomerism : The 7-yl substitution in the target compound may favor steric complementarity with hydrophobic binding pockets in enzymes, whereas the 8-yl isomer (CAS 921993-79-5) could exhibit distinct interaction profiles.

Crystallographic and Computational Insights

Crystal structures of related benzoxazepine derivatives refined via SHELX software (e.g., SHELXL ) highlight conformational flexibility in the oxazepine ring. The 3,3-dimethyl substitution likely restricts ring puckering, while sulfonamide substituents influence packing efficiency and hydrogen-bonding networks.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling 3-methylbenzenesulfonyl chloride with the benzooxazepine core under basic conditions (e.g., triethylamine in DCM). Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to avoid over-sulfonylation. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm substituent positions (e.g., dimethyl groups at C3, oxazepinone ring protons).
  • HPLC/LC-MS : Assess purity (>95%) and detect trace impurities.
  • IR : Verify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) functional groups .

Q. What solvent systems are optimal for solubility studies in biological assays?

  • Methodological Answer : DMSO is commonly used for stock solutions due to the compound’s hydrophobicity. For in vitro assays, dilute in aqueous buffers (e.g., PBS with ≤1% DMSO) to maintain solubility while minimizing solvent toxicity. Pre-test solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3-methylbenzenesulfonamide group (e.g., halogenation, methoxy groups) to assess steric/electronic effects on target interaction.
  • Core Modifications : Explore substituents on the benzooxazepinone ring (e.g., fluorine at C5) to enhance metabolic stability.
  • Biological Testing : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking to correlate structural changes with activity .

Q. How should contradictory results in biological activity between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Evaluate bioavailability (e.g., Caco-2 permeability), metabolic stability (liver microsomes), and plasma protein binding.
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies.
  • Dose Optimization : Conduct dose-response studies in vivo to align exposure levels with in vitro efficacy .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability in explicit solvent (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications.
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, CYP inhibition, and blood-brain barrier penetration .

Q. How can reaction byproducts during synthesis be minimized or characterized?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or inline FTIR to track progress and identify intermediates.
  • Byproduct Isolation : Employ preparative HPLC to separate side products (e.g., di-sulfonylated derivatives).
  • Mechanistic Analysis : Conduct DFT calculations to model reaction pathways and optimize conditions (e.g., catalyst screening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.